Cas no 2138033-43-7 (3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-)
![3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro- structure](https://ja.kuujia.com/scimg/cas/2138033-43-7x500.png)
3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro- 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-
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- インチ: 1S/C21H20FNO4/c22-19(20(24)25)13-9-10-23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)
- InChIKey: DZOAQBHPHHLRIT-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(C(F)C(O)=O)C1
じっけんとくせい
- 密度みつど: 1.331±0.06 g/cm3(Predicted)
- ふってん: 568.3±25.0 °C(Predicted)
- 酸性度係数(pKa): 2.48±0.10(Predicted)
3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-657594-0.1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95.0% | 0.1g |
$491.0 | 2025-03-13 | |
Enamine | EN300-657594-0.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95.0% | 0.5g |
$1103.0 | 2025-03-13 | |
Enamine | EN300-657594-2.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95.0% | 2.5g |
$2771.0 | 2025-03-13 | |
Enamine | EN300-657594-0.05g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95.0% | 0.05g |
$329.0 | 2025-03-13 | |
Aaron | AR01ELEV-50mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95% | 50mg |
$478.00 | 2025-02-14 | |
1PlusChem | 1P01EL6J-1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95% | 1g |
$1810.00 | 2023-12-19 | |
Aaron | AR01ELEV-500mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95% | 500mg |
$1542.00 | 2025-02-14 | |
Aaron | AR01ELEV-1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95% | 1g |
$1970.00 | 2025-02-14 | |
Aaron | AR01ELEV-2.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95% | 2.5g |
$3836.00 | 2023-12-15 | |
Enamine | EN300-657594-5.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid |
2138033-43-7 | 95.0% | 5.0g |
$4102.0 | 2025-03-13 |
3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro- 関連文献
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3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-に関する追加情報
Introduction to 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro- (CAS No. 2138033-43-7)
3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2138033-43-7, represents a confluence of advanced synthetic methodologies and biological activity, making it a subject of intense research interest. The molecular structure incorporates several key features, including a pyrrolidineacetic acid moiety, a fluorenylmethoxy group, and an α-fluoro substituent, which collectively contribute to its remarkable chemical and biological characteristics.
The synthesis of this compound involves intricate steps that showcase the expertise of modern organic chemistry. The introduction of the fluorenylmethoxy group through a carbonyl linkage not only enhances the stability of the molecule but also provides a platform for further functionalization. This aspect is particularly crucial in drug design, where structural stability is often a determining factor in the efficacy and bioavailability of a therapeutic agent. The α-fluoro substitution, on the other hand, introduces fluorine atoms into the molecule, which are well-known for their ability to modulate metabolic pathways and improve pharmacokinetic properties.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their potential advantages over non-fluorinated analogs. Fluorine atoms can significantly alter the electronic properties of molecules, leading to changes in their binding affinity and metabolic stability. This has made fluorinated compounds particularly attractive in the development of new drugs. For instance, studies have shown that fluorine substitution can enhance the binding affinity of small molecules to their target proteins by improving hydrophobic interactions and reducing metabolic degradation. The presence of an α-fluoro group in 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-, suggests that this compound may exhibit similar advantages.
The pyrrolidineacetic acid backbone is another critical feature of this compound that warrants detailed discussion. Pyrrolidine derivatives are widely recognized for their biological activity and have been extensively explored in the development of various therapeutic agents. The pyrrolidine ring is known for its ability to mimic natural amino acids, which allows it to interact with biological targets in a manner similar to proteins. This property makes pyrrolidine-based compounds particularly suitable for applications in drug design, where mimicking natural biomolecules can lead to more effective therapeutic interventions.
The combination of these structural elements—pyrrolidineacetic acid, fluorenylmethoxy, and α-fluoro—makes 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-, a versatile compound with potential applications in multiple areas of pharmaceutical research. For example, its unique structure may make it useful as an intermediate in the synthesis of more complex molecules or as a lead compound for further derivatization. Additionally, its fluorinated nature suggests that it could be explored for applications in targeted therapy, where precise control over metabolic pathways is essential.
Recent advancements in computational chemistry have also played a significant role in understanding the potential applications of this compound. Molecular modeling techniques allow researchers to predict how 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-, will interact with biological targets at the atomic level. These studies can provide valuable insights into its mechanism of action and help guide the development of new drugs based on its structure. Furthermore, computational methods can be used to optimize synthetic routes and predict the properties of analogs before they are synthesized in the laboratory.
The impact of this compound extends beyond basic research; it also has implications for drug development pipelines. Companies and academic institutions are increasingly investing in fluorinated compounds due to their potential therapeutic benefits. The unique combination of structural features found in 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-, positions it as a promising candidate for further exploration in this area. Its synthesis and characterization could pave the way for new therapeutic strategies and contribute to advancements in medicinal chemistry.
In conclusion, 3-Pyrrolidineacetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-α-fluoro-, identified by its CAS number 2138033-43-7, is a multifaceted compound with significant potential in pharmaceutical research. Its intricate structure incorporates key features such as pyrrolidineacetic acid moieties, fluorenylmethoxy groups, and α-fluoro substitutions, which collectively contribute to its unique chemical and biological properties. The ongoing research into fluorinated compounds and pyrrolidine derivatives underscores the importance of this molecule as a tool for developing new drugs and understanding complex biological processes.
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